The synthesis of tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate typically involves multiple stages:
The molecular structure of tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate features a dioxane ring with various substituents. Key structural details include:
O=C(OC(C)(C)C)C[C@@H]1OC(O[C@@H](C1)COC(=O)C)(C)C
InChI=1/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m1/s1
The dioxane core provides a stable cyclic structure that contributes to the compound's physical properties and reactivity .
tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate participates in various chemical reactions typical of ester compounds. These include hydrolysis under acidic or basic conditions to yield the corresponding acid and alcohol. Additionally, it can undergo transesterification reactions where the tert-butyl group can be replaced by other alcohols or phenols under suitable conditions.
The compound's reactivity is influenced by its functional groups—specifically the acetyloxy and dioxane moieties—which can facilitate nucleophilic attacks and other transformations .
The physical and chemical properties of tert-butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate are as follows:
Property | Value |
---|---|
Boiling Point | 353.1 ± 22.0 °C |
Density | 1.036 ± 0.06 g/cm³ |
Flash Point | 150.334 °C |
Enthalpy of Vaporization | 59.804 kJ/mol |
Index of Refraction | 1.436 |
Molar Volume | 291.645 cm³ |
Surface Tension | 33.982 dyne/cm |
These properties indicate that the compound is a stable solid under standard conditions with potential applications requiring careful handling due to its boiling point and flash point .
tert-butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate serves primarily as an intermediate in the pharmaceutical industry for synthesizing cholesterol-lowering drugs such as Rosuvastatin and Pitavastatin. Its role as an impurity highlights its significance in quality control during drug production processes.
Additionally, due to its structural characteristics, it may find utility in research related to dioxane derivatives and their biological activities .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2